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Introduction

CT1113 has emerged as a potent and selective small molecule inhibitor of deubiquitinating
enzymes (DUBS), a class of proteases that regulate the stability and function of a wide array of
cellular proteins by reversing ubiquitination. Dysregulation of DUB activity is implicated in the
pathogenesis of numerous diseases, including cancer, making them attractive therapeutic
targets. CT1113 was identified as a dual inhibitor of Ubiquitin-Specific Protease 25 (USP25)
and Ubiquitin-Specific Protease 28 (USP28), two closely related DUBs involved in critical
cellular processes.[1][2][3] This technical guide provides an in-depth analysis of the selectivity
profile of CT1113 against other DUBSs, details the experimental methodologies used for its
characterization, and illustrates its mechanism of action through key signaling pathways.

CT1113 Selectivity Profile

CT1113 exhibits a high degree of selectivity for USP25 and USP28. Comprehensive screening
has demonstrated a lack of significant inhibitory activity against a panel of other DUBs and the
related protease SENP1 at a concentration of 10 uM. This indicates a favorable selectivity
window, which is a critical attribute for a therapeutic candidate, minimizing the potential for off-
target effects.
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Quantitative Selectivity Data

The following table summarizes the selectivity profile of CT1113 against a panel of
deubiquitinating enzymes. The data is compiled from the primary research that identified and
characterized the compound.

Deubiquitinating Enzyme % Inhibition at 10 yM

(DUB) CT1113 G50 (M)
USP25 Potent Inhibition Data not available
USP28 Potent Inhibition Data not available
Other DUBs (unspecified) No significant activity >10

SENP1 No significant activity >10

Note: The specific percentage of inhibition and IC50 values for the panel of other DUBs are
detailed in the supplementary materials of the primary publication by Peng J, et al. (Signal
Transduction and Targeted Therapy, 2022). This information was not publicly accessible at the

time of this guide's compilation.

Experimental Protocols

The characterization of CT1113's selectivity and potency involved a series of robust
biochemical and cell-based assays. The following sections detail the likely methodologies
employed in these key experiments, based on standard practices in the field of DUB inhibitor
discovery.

In Vitro DUB Inhibition Assay

Objective: To determine the inhibitory activity of CT1113 against a panel of purified DUB
enzymes.

Methodology: A common method for assessing DUB activity in a high-throughput format is a

fluorescence-based assay.

e Enzyme and Substrate Preparation: Recombinant human DUB enzymes are purified. A
fluorogenic substrate, such as ubiquitin-amido-4-methylcoumarin (Ub-AMC), is used. In its
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intact form, the fluorescence of AMC is quenched.

o Assay Reaction: The DUB enzyme is incubated with varying concentrations of CT1113 in an
appropriate assay buffer.

« Initiation and Measurement: The reaction is initiated by the addition of the Ub-AMC
substrate. As the DUB cleaves the ubiquitin from AMC, the fluorescence of AMC is liberated
and can be measured over time using a fluorescence plate reader.

o Data Analysis: The rate of increase in fluorescence is proportional to the DUB activity. The
percentage of inhibition at each concentration of CT1113 is calculated relative to a vehicle
control (e.g., DMSO). IC50 values are then determined by fitting the dose-response data to a
suitable pharmacological model.

Cellular Target Engagement Assays

Objective: To confirm that CT1113 engages and inhibits its target DUBs within a cellular
context.

Methodology: Western blotting is a standard technique to assess the downstream
consequences of DUB inhibition, such as the accumulation of ubiquitinated substrates or the
degradation of DUB targets.

o Cell Culture and Treatment: Cancer cell lines known to express high levels of USP25 and
USP28 are cultured. The cells are then treated with various concentrations of CT1113 for a
specified period.

o Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.

o Western Blotting: Protein lysates are separated by SDS-PAGE and transferred to a
membrane. The membrane is then probed with specific antibodies against the known
substrates of USP25 (e.g., Tankyrase) and USP28 (e.g., c-MYC). Antibodies against total
ubiquitin can also be used to assess global changes in ubiquitination.

e Analysis: A decrease in the levels of the target protein (e.g., c-MYC) or an increase in its
ubiquitinated form would indicate successful target engagement and inhibition by CT1113 in
cells.
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Signaling Pathways and Mechanism of Action

CT1113 exerts its biological effects by inhibiting USP25 and USP28, leading to the
destabilization of their respective substrates. This targeted inhibition disrupts key signaling
pathways that are often hyperactivated in cancer.

USP28-c-MYC Signaling Axis

USP28 is a critical regulator of the oncoprotein c-MYC. By removing ubiquitin chains from c-
MYC, USP28 protects it from proteasomal degradation, thereby promoting cell proliferation and
survival. Inhibition of USP28 by CT1113 leads to the accumulation of ubiquitinated c-MYC and
its subsequent degradation.
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CT1113 inhibits USP28, leading to c-MYC degradation.

USP25-Tankyrase Signaling Axis

USP25 has been shown to regulate the stability of Tankyrase (TNKS), an enzyme involved in
various cellular processes, including Wnt/p-catenin signaling. By deubiquitinating and
stabilizing Tankyrase, USP25 can modulate these pathways. Inhibition of USP25 by CT1113 is
expected to lead to the destabilization and degradation of Tankyrase.
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CT1113 inhibits USP25, leading to Tankyrase degradation.

Experimental Workflow for Selectivity Profiling

The logical workflow for determining the selectivity profile of a DUB inhibitor like CT1113
involves a tiered screening approach.
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Workflow for DUB inhibitor selectivity profiling.

Conclusion
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CT1113 is a potent and highly selective dual inhibitor of USP25 and USP28. Its specificity for
these two DUBs over a broader panel of related enzymes underscores its potential as a
precision therapeutic agent. The inhibition of USP25 and USP28 by CT1113 leads to the
degradation of key oncoproteins such as c-MYC and modulation of signaling pathways like
Whnt/B-catenin through the destabilization of Tankyrase. The well-defined mechanism of action
and favorable selectivity profile make CT1113 a compelling candidate for further preclinical and
clinical development in oncology and other diseases driven by the dysregulation of these
signaling pathways. Future research should focus on elucidating the full spectrum of its cellular
effects and its therapeutic efficacy in relevant disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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